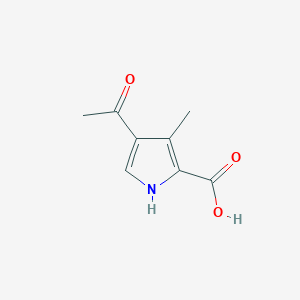![molecular formula C8H10O2 B13454132 5-Oxospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13454132.png)
5-Oxospiro[3.3]heptane-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxospiro[3.3]heptane-2-carbaldehyde: is a unique organic compound characterized by its spirocyclic structure. The spiro[3.3]heptane core is a saturated benzene bioisostere, which means it can mimic the properties of benzene in biological systems
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxospiro[3.3]heptane-2-carbaldehyde typically involves the formation of the spirocyclic core followed by functionalization to introduce the aldehyde group. One common method involves the cyclization of appropriate precursors under basic conditions, followed by oxidation to form the aldehyde .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: 5-Oxospiro[3.3]heptane-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Functionalization of the spirocyclic core with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products:
Oxidation: 5-Oxospiro[3.3]heptane-2-carboxylic acid.
Reduction: 5-Oxospiro[3.3]heptane-2-methanol.
Substitution: Various substituted spiro[3.3]heptane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Oxospiro[3.3]heptane-2-carbaldehyde is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials .
Biology and Medicine: The spirocyclic structure of this compound makes it a valuable scaffold in drug design. It has been incorporated into various bioactive molecules to enhance their stability and bioavailability .
Industry: In the materials science field, this compound is used in the synthesis of polymers and other advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Oxospiro[3.3]heptane-2-carbaldehyde depends on its specific application. In drug design, it acts as a bioisostere, mimicking the properties of benzene and interacting with biological targets in a similar manner . The spirocyclic structure provides a rigid framework that can enhance the binding affinity and selectivity of the compound for its molecular targets.
Comparación Con Compuestos Similares
Spiro[3.3]heptane: A saturated benzene bioisostere with similar structural properties.
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with applications in drug design.
Uniqueness: 5-Oxospiro[3.3]heptane-2-carbaldehyde is unique due to the presence of the aldehyde functional group, which allows for further chemical modifications and applications in various fields. Its spirocyclic structure also provides a distinct advantage in terms of stability and bioavailability compared to other similar compounds .
Propiedades
Fórmula molecular |
C8H10O2 |
|---|---|
Peso molecular |
138.16 g/mol |
Nombre IUPAC |
7-oxospiro[3.3]heptane-2-carbaldehyde |
InChI |
InChI=1S/C8H10O2/c9-5-6-3-8(4-6)2-1-7(8)10/h5-6H,1-4H2 |
Clave InChI |
MKDLXEAYGXTEPQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1=O)CC(C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


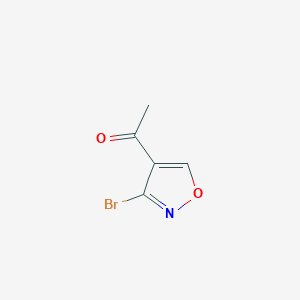
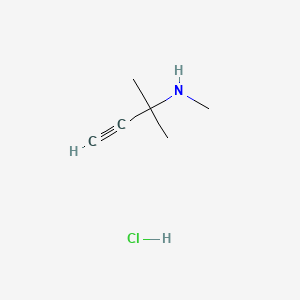
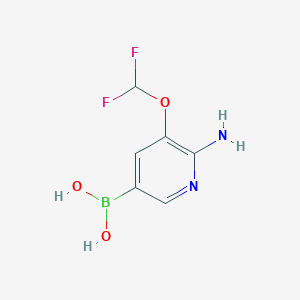
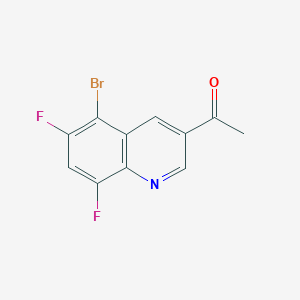
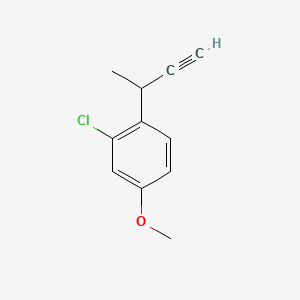
amine hydrochloride](/img/structure/B13454074.png)
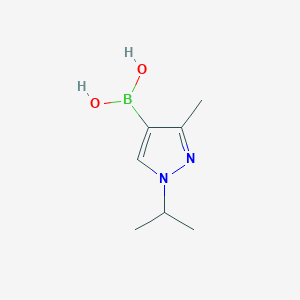


![{5-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13454095.png)
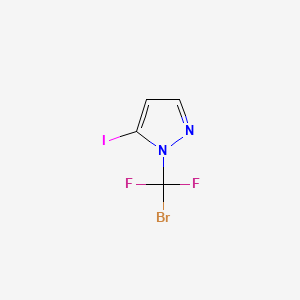

![N-{4-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-methylpyrimidin-5-yl}-2-methoxypyridine-3-carboxamide](/img/structure/B13454103.png)
